molecular formula C45H50N2O5S B1460118 4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate CAS No. 181934-09-8

4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

Cat. No. B1460118
M. Wt: 731 g/mol
InChI Key: HIBVKROMGIHYKL-UHFFFAOYSA-N
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Description

The compound “4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate” is a complex organic molecule . It is part of the indole derivatives family, which has been studied for their biological potential .


Synthesis Analysis

The synthesis of this compound involves multiple steps, including the use of acetic anhydride and glutaconaldehydedianil hydrochloride . The reaction mixture is stirred at room temperature and then at 50 °C . The solvent is removed in vacuo and the residue is purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a benzo[e]indol-2-ylidene group, a hepta-1,3,5-trien-1-yl group, and a butane-1-sulfonate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 682.86 . It is a dark green solid at room temperature .

Scientific Research Applications

Applications in Solar Cell Technology

One significant application of the compound is in the field of solar cell technology. Carboxylated cyanine dyes, which share structural similarities with the compound , have been studied for their potential in improving the photoelectric conversion efficiency of dye-sensitized solar cells. The co-sensitization of these dyes has shown promising results in enhancing the photoelectrical properties of the solar cells, indicating a potential area of application for similar compounds (Wu et al., 2009).

Aggregation and Optical Properties

The aggregation behavior of similar Indocyanine dyes has been a subject of interest, particularly in the context of their optical properties. Studies reveal the formation of typical H-aggregates at moderate concentrations and the structural transformation between strongly to weakly coupled H-type aggregates under certain conditions. These properties are crucial for applications involving optical sensors or devices (v Berlepsch & Böttcher, 2015).

Cancer Detection and Imaging

Another profound application is in the field of cancer detection and imaging. A structurally related water-soluble dye has shown potential in optical imaging for cancer detection. The enhanced quantum yield and the stability of the dye for bioconjugation make it a potent candidate for developing molecular-based beacons for identifying cancer cells (Pham, Medarova, & Moore, 2005).

pH Sensing in Extreme Conditions

The compound's potential applications also extend to pH sensing, especially under extreme conditions. Related water-soluble indolium-based fluorescence probes have demonstrated their efficacy in detecting extreme acidity or alkalinity. Their reversible, selective, and stable pH sensing capabilities in aqueous systems mark their importance in environments where pH plays a critical role (Li et al., 2019).

Future Directions

The future directions for the study of this compound could involve further exploration of its biological potential, given the known activities of indole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights.

properties

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50N2O5S/c1-44(2)39(46(30-16-8-11-25-41(48)49)37-28-26-33-19-12-14-21-35(33)42(37)44)23-9-6-5-7-10-24-40-45(3,4)43-36-22-15-13-20-34(36)27-29-38(43)47(40)31-17-18-32-53(50,51)52/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-32H2,1-4H3,(H-,48,49,50,51,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBVKROMGIHYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 2
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 3
Reactant of Route 3
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 4
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 5
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 6
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

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